Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate

Vue d'ensemble

Description

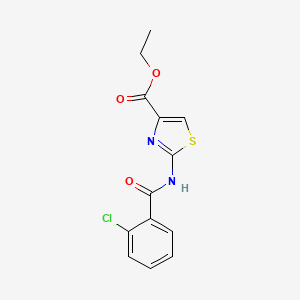

Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate typically involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then reacted with 2-chlorobenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The thiazole ring can participate in nucleophilic and electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Applications De Recherche Scientifique

Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Pharmaceuticals: It serves as a building block for the synthesis of various bioactive molecules.

Mécanisme D'action

The mechanism of action of Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 2-aminothiazole-4-carboxylate: A precursor in the synthesis of Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate.

2-(2,3-anhydrofuranosyl) thiazole-4-carboxamide: Another thiazole derivative with potential biological activities.

Uniqueness

This compound is unique due to the presence of the 2-chlorobenzamido group, which enhances its biological activity and specificity. This structural feature distinguishes it from other thiazole derivatives and contributes to its potential as a therapeutic agent .

Activité Biologique

Ethyl 2-(2-chlorobenzamido)thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its biological significance. The presence of the chlorobenzamide moiety enhances its interaction with biological targets, potentially influencing its pharmacological profile.

Biological Activities

-

Anticancer Properties

- This compound has been studied for its anticancer activity. Thiazole derivatives often exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibition of cell proliferation in human leukemia and colon cancer cell lines, with IC50 values indicating potent activity .

-

Induction of Pluripotency

- A related compound, ethyl 2-((4-chlorophenyl)amino)-thiazole-4-carboxylate, has been identified as a strong inducer of Oct3/4 expression, a critical factor in maintaining pluripotency in stem cells. This suggests that this compound may also have implications in regenerative medicine and stem cell research .

- Antimicrobial Activity

The biological activity of this compound is likely mediated through several mechanisms:

- Cell Cycle Arrest : Compounds in this class may induce cell cycle arrest in cancer cells, leading to apoptosis. Research has shown that certain thiazoles can disrupt mitotic spindle formation, causing multipolarity and subsequent cell death .

- Inhibition of Key Enzymes : Thiazoles often act as enzyme inhibitors in cancer pathways. For instance, they may inhibit mitotic kinesins like HSET (KIFC1), which are essential for centrosome clustering in cancer cells .

Table 1: Summary of Biological Activities

Case Study: Induction of Pluripotency

In a high-throughput screening study, this compound derivatives were evaluated for their ability to induce Oct3/4 expression in embryonic stem cells. Results indicated that certain derivatives significantly enhanced Oct3/4 levels, suggesting potential applications in stem cell therapy .

Case Study: Anticancer Efficacy

A series of thiazole derivatives were tested against various cancer cell lines. This compound exhibited notable cytotoxicity with an IC50 value comparable to established chemotherapeutics. The mechanism was linked to the induction of apoptosis via disruption of the mitochondrial membrane potential .

Propriétés

IUPAC Name |

ethyl 2-[(2-chlorobenzoyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3S/c1-2-19-12(18)10-7-20-13(15-10)16-11(17)8-5-3-4-6-9(8)14/h3-7H,2H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGWEMNJJYQOKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.